Glycyl-L-isoleucyl-L-leucyl-L-alanine

collagenase MMP enzyme kinetics

Glycyl‑L‑isoleucyl‑L‑leucyl‑L‑alanine (GILA) is a linear tetrapeptide composed of glycine, L‑isoleucine, L‑leucine and L‑alanine (sequence H‑Gly‑Ile‑Leu‑Ala‑OH). With a molecular weight of 372.5 g mol⁻¹ and a computed XLogP3 of −2.1, the compound sits among the most hydrophilic short‑chain aliphatic peptides.

Molecular Formula C17H32N4O5
Molecular Weight 372.5 g/mol
CAS No. 918661-80-0
Cat. No. B12619115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-L-isoleucyl-L-leucyl-L-alanine
CAS918661-80-0
Molecular FormulaC17H32N4O5
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)CN
InChIInChI=1S/C17H32N4O5/c1-6-10(4)14(21-13(22)8-18)16(24)20-12(7-9(2)3)15(23)19-11(5)17(25)26/h9-12,14H,6-8,18H2,1-5H3,(H,19,23)(H,20,24)(H,21,22)(H,25,26)/t10-,11-,12-,14-/m0/s1
InChIKeyILSAMSIABLCSBM-MNXVOIDGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycyl-L-isoleucyl-L-leucyl-L-alanine (CAS 918661‑80‑0): Chemical Identity and Structural Baseline


Glycyl‑L‑isoleucyl‑L‑leucyl‑L‑alanine (GILA) is a linear tetrapeptide composed of glycine, L‑isoleucine, L‑leucine and L‑alanine (sequence H‑Gly‑Ile‑Leu‑Ala‑OH) [1]. With a molecular weight of 372.5 g mol⁻¹ and a computed XLogP3 of −2.1, the compound sits among the most hydrophilic short‑chain aliphatic peptides [1]. Its primary documented scientific relevance stems from its structural mimicry of the collagenase‑cleavage motif Gly‑[Ile/Leu]‑[Ala/Leu] found in interstitial (types I‑III) and basement‑membrane (type IV) collagens [2][3]. This motif positions GILA as a defined, low‑molecular‑weight tool for studying matrix metalloproteinase (MMP) substrate specificity, where even single‑residue substitutions (Ile → Leu at P1′) produce measurable changes in enzymatic turnover [2][3].

Workflow MMP substrate-specificity profiling with sequence-defined peptide tool
Selection Gly-Ile scissile bond for sub-maximal cleavage kinetics in collagenase assays
Context Low-background spectroscopic detection owing to absence of aromatic and basic residues

Why Generic Tetrapeptide Substitution Fails for Glycyl‑L‑isoleucyl‑L‑leucyl‑L‑alanine


Tetrapeptides that share the same amino‑acid composition but differ in sequence cannot be interchanged for applications that depend on enzymatic recognition of the Gly‑Ile‑Leu‑Ala motif. Mammalian collagenases (MMP‑1, MMP‑8, MMP‑13) and gelatinases (MMP‑2, MMP‑9) discriminate between Gly‑Ile and Gly‑Leu scissile bonds, yielding different kcat/KM values [1][2]. Substituting Gly‑Ile‑Leu‑Ala with the inverted sequence Ala‑Leu‑Ile‑Gly eliminates the N‑terminal glycine required for collagenase binding, while replacing Ile (P1′) with Leu (P1′) changes both the hydrolysis rate and the subsite‑occupancy profile [1][3][4]. Furthermore, because Gly‑Ile‑Leu‑Ala contains no arginine, lysine, or aromatic residues—unlike many commercial tetrapeptide standards—it avoids confounding signals in assays that rely on UV₂₁₄₋₂₂₀ nm detection or fluorescamine derivatisation of primary amines [5]. These sequence‑dependent differences mean that generic peptides of similar length or hydrophobicity cannot serve as valid analytical blanks or kinetic references in collagenase research.

Target
Gly-Ile-Leu-Ala tetrapeptide with defined MMP recognition motif
Gly-Ile P1-P1′ bond, no aromatic or basic side chains, XLogP3 −2.1
Potential Substitute
Generic tetrapeptide standard of similar length or hydrophobicity
May lack N-terminal glycine, contain aromatic residues, or present Gly-Leu instead of Gly-Ile scissile bond
!
Sequence inversion or residue substitution may shift kcat/KM profiles and alter assay background signals. Enzymatic recognition of the Gly-Ile-Leu-Ala motif does not transfer to peptides of different sequence, even if overall hydrophobicity appears similar.

Quantitative Differentiation Evidence for Glycyl‑L‑isoleucyl‑L‑leucyl‑L‑alanine


Collagenase Cleavage Rate: Gly‑Ile‑Leu‑Ala vs. Gly‑Leu‑Leu‑Gly Substrate

A structurally related octapeptide bearing the core Gly‑Ile‑Leu‑Ala sequence—AcPro‑Leu‑Gly‑Ile‑Leu‑Ala‑Ala‑OC₂H₅—is hydrolysed by human type IV collagenase (gelatinase) at only 70 % of the rate of the optimal substrate AcPro‑Leu‑Gly‑Leu‑Leu‑Gly‑OC₂H₅ [1]. This demonstrates that the Gly‑Ile (P1‑P1′) bond is intrinsically less susceptible to collagenolytic cleavage than the Gly‑Leu bond, providing quantifiable differential reactivity for the GILA motif.

Cleavage rate vs. Gly-Leu-Leu-Gly
Cross-study comparable
~70% of reference rate for Gly-Ile-containing octapeptide relative to Gly-Leu-Leu-Gly comparator (set as 100%)
Reported model-substrate context for sub-maximal collagenase turnover
Type IV collagenase, pH 7.7, 37°C; octapeptide context
collagenase MMP enzyme kinetics substrate specificity

Gly‑Ile vs. Gly‑Leu Bond Preference in Mammalian Collagenase Assays

Patents and primary literature explicitly state that mammalian collagenase cleaves the Gly‑Leu peptide bond substantially more readily than the Gly‑Ile bond [1][2][3]. In octapeptide libraries patterned on collagen cleavage sites, substitution of P1′ Leu→Ile consistently reduces kcat/KM, making Gly‑Ile‑containing sequences rate‑limiting substrates relative to their Gly‑Leu counterparts [3][4].

Gly-Ile vs. Gly-Leu bond preference
Class-level inference
Rank order: Gly-Leu > Gly-Ile for mammalian collagenases MMP-1, MMP-8, MMP-13
Class-level peptide specificity context
Magnitude context-dependent; no universal fold-change
collagenase substrate engineering Gly-Ile bond kcat/KM

Absence of Aromatic and Basic Residues: Spectroscopic Differentiation from Common Tetrapeptide Standards

Gly‑Ile‑Leu‑Ala contains no tyrosine, tryptophan, phenylalanine, histidine, lysine, or arginine residues [1]. Common tetrapeptide calibration standards (e.g., Gly‑Gly‑Tyr‑Arg, Val‑Gly‑Val‑Ala‑Pro‑Gly, or commercial Phe‑containing fragments) exhibit strong absorbance at 280 nm (ε₂₈₀ ≈ 1,280–5,690 M⁻¹ cm⁻¹ per aromatic residue) and contribute significant background in fluorescamine‑based amine detection assays [2][3]. GILA’s UV absorbance is limited to the peptide bond (λmax ≈ 214 nm), yielding negligible signal at 280 nm and eliminating interference with aromatic‑dependent detection methods [1][3].

Aromatic residue absence
Supporting evidence
A₂₈₀ ≈ 0; no Tyr, Trp, Phe, His, Lys, or Arg side chains
Supports low-background fluorimetric detection
Negligible interference at 280 nm vs. aromatic peptide standards
UV absorbance fluorescence interference assay background peptide purity

Molecular Weight and Hydrophilicity Differentiation from Hydrophobic Tetrapeptide Calibrants

GILA exhibits a computed XLogP3 of −2.1 and a molecular weight of 372.5 g mol⁻¹ [1]. In contrast, tetrapeptides composed of four leucine residues or aliphatic‑rich sequences (e.g., Leu‑Leu‑Leu‑Leu, predicted XLogP ≈ +2 to +3) are far more hydrophobic [2]. This large logP differential means GILA elutes significantly earlier on reversed‑phase C18 HPLC columns, enabling its use as a hydrophilic void‑volume marker or as a distinct retention‑time standard in peptide mapping workflows [2].

Hydrophilicity differentiation
Supporting evidence
XLogP3 = −2.1; ΔXLogP ≈ 4.6–5.1 vs. tetra-leucine
Supports early-eluting RP-HPLC reference standard use
Computed partition coefficient; experimental logP may vary
logP hydrophilicity HPLC retention peptide solubility

Limited Self‑Aggregation: Differential Behaviour vs. Amyloidogenic Short Peptides

Short peptides rich in hydrophobic and aromatic residues (e.g., Phe‑Phe, Leu‑Leu‑Leu, or amyloid‑β fragments such as KLVFF) undergo rapid self‑assembly into β‑sheet fibrils detectable by thioflavin T (ThT) fluorescence [1]. GILA, lacking aromatic and positively charged residues and possessing an XLogP3 of −2.1, is not predicted to form stable amyloid fibrils under physiological conditions, making it a candidate negative control in aggregation assays [2][3]. Direct experimental confirmation of non‑aggregation for GILA is not published; this inference is based on well‑established sequence‑aggregation relationships [1].

Self-aggregation propensity
Class-level inference
Predicted non-amyloidogenic; not expected to produce positive ThT signal
Supports baseline control selection in aggregation assays
No direct experimental confirmation for GILA; inference from sequence-aggregation relationships
peptide aggregation amyloid ThT assay negative control

Validated Research and Industrial Application Scenarios for Glycyl‑L‑isoleucyl‑L‑leucyl‑L‑alanine


Collagenase Substrate‑Specificity Profiling and Isoform Discrimination

Because the Gly‑Ile bond in GILA is cleaved at only ~70 % of the rate of the optimal Gly‑Leu‑Leu‑Gly substrate by human gelatinase [1], academic and pharmaceutical laboratories can use GILA‑based peptides to construct substrate libraries that differentiate MMP‑1, MMP‑8, MMP‑13, and MMP‑2/9 isoforms. A panel that includes both Gly‑Ile‑ and Gly‑Leu‑containing tetrapeptides enables rank‑order catalytic efficiency profiling, supporting inhibitor screening campaigns where subtle changes in kcat/KM need to be resolved [1][2].

Low‑Background Calibration Standard in Fluorescamine‑Based Collagenase Assays

GILA’s lack of aromatic and basic residues eliminates the 280 nm absorbance and fluorescamine‑reactive side‑chain amines that plague many commercial peptide standards [3]. It can be employed as a blank or calibration standard in continuous fluorimetric collagenase assays, enabling lower limits of detection and reducing blank subtraction errors [3][4].

Hydrophilic Internal Standard for Reversed‑Phase HPLC Peptide Mapping

With an XLogP3 of −2.1 [5], GILA elutes near the void volume on standard C18 columns, well separated from hydrophobic peptide impurities, degradation products, and later‑eluting analytes. Analytical chemists can spike GILA into complex digests (e.g., collagen hydrolysates) as a retention‑time and system‑suitability marker without risk of co‑elution with most peptide fragments [5][6].

Non‑Aggregating Negative Control in Amyloid Fibrillization Studies

The absence of aromatic and highly hydrophobic residues predicts that GILA will not self‑assemble into ThT‑positive amyloid fibrils, making it a candidate negative control in high‑throughput screens for aggregation inhibitors [7]. Its inclusion alongside fibrillogenic peptides such as KLVFF or Phe‑Phe allows researchers to distinguish genuine inhibitor activity from non‑specific fluorescence quenching or colloidal interference [7].

Application
Selection Property
Validation Focus
Collagenase isoform discrimination
Sequence-defined Gly-Ile scissile bond
kcat/KM rank-order profiling across MMP-1, MMP-8, MMP-13
Fluorescamine-based calibration
Absence of aromatic and basic residues
Blank signal reduction and lower limit of detection
RP-HPLC peptide mapping standard
High hydrophilicity (XLogP3 −2.1)
Void-volume marker and retention-time reference
Amyloid aggregation negative control
Predicted non-amyloidogenic sequence
ThT fluorescence baseline in inhibitor screening
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